2-(1-Adamantylsulfanyl)pyridine
Description
Properties
CAS No. |
54476-11-8 |
|---|---|
Molecular Formula |
C15H19NS |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
2-(1-adamantylsulfanyl)pyridine |
InChI |
InChI=1S/C15H19NS/c1-2-4-16-14(3-1)17-15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2 |
InChI Key |
SVJWQEGMDZRYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfenylation of Pyridine Derivatives
One common approach to prepare this compound involves the nucleophilic substitution or coupling of pyridine derivatives with adamantane thiol or related sulfur nucleophiles.
- Starting Materials: 2-halopyridines (e.g., 2-chloropyridine) and 1-adamantanethiol.
- Reaction Conditions: Typically, the reaction is carried out under basic conditions or with a suitable catalyst to facilitate the substitution of the halogen by the adamantylsulfanyl group.
- Mechanism: The nucleophilic thiol attacks the electrophilic 2-position of the halopyridine, displacing the halide and forming the C–S bond.
This method is supported by patent literature describing similar processes for pyridine sulfur derivatives, where 2-halopyridines are reacted with sulfur nucleophiles to yield sulfanyl-substituted pyridines.
Sulfenylation via Sulfoacetic Acid Derivatives
An alternative synthetic route involves the sulfonation of adamantylacetic acids followed by conversion to sulfanyl pyridine derivatives.
- Process: Sulfonation of 3-R-1-adamantylacetic acids with sulfuric acid in trifluoroacetic anhydride generates α-(3-R-adamantyl)sulfoacetic acids.
- Subsequent Steps: These sulfoacetic acids can be transformed into this compound derivatives by coupling with pyridine rings.
- Significance: This method highlights the importance of the adamantyl moiety and the pyridine nitrogen in influencing biological activity, as shown by comparative studies of 2-(1-adamantylsulfanyl)-6-methylpyridine and related compounds.
Multistep Synthesis via 2-(5-Halopyridine-2-yl)-1H-imidazoline Intermediates
A more elaborate synthetic route involves:
- Step 1: Reaction of 2-cyano-5-halopyridine with ethylenediamine to form 2-(5-halopyridine-2-yl)-1H-imidazoline intermediates.
- Step 2: Hydrolysis of the intermediate to yield N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide.
- Step 3: Further functionalization to introduce the adamantylsulfanyl group at the 2-position of pyridine.
While this process is primarily used for pyridine carboxamide derivatives, it demonstrates the feasibility of functionalizing the 2-position of pyridine rings and can be adapted for sulfanyl derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
Importance of Pyridine Nitrogen: Studies comparing 2-(1-adamantylsulfanyl)-6-methylpyridine with related benzene derivatives highlight the critical role of the pyridine nitrogen in biological activity and reactivity, suggesting that the nitrogen atom influences the electronic environment of the sulfanyl substituent.
Electronic Effects of Substituents: Variations in ortho-substituents on the pyridine ring (e.g., bromo vs. methyl) affect the electronic properties rather than steric factors, impacting the compound's activity and potentially its synthetic accessibility.
Conformational Rigidity: The adamantyl group imparts conformational rigidity to the molecule, which can influence both the synthetic route (due to steric hindrance) and biological properties.
Yield and Scalability: The multi-step synthesis involving imidazoline intermediates has been successfully scaled up with yields around 88%, indicating practical feasibility for larger-scale preparations.
Summary and Recommendations
The preparation of this compound can be achieved via several synthetic routes, each with advantages and limitations:
Direct nucleophilic substitution of 2-halopyridines with 1-adamantanethiol offers a straightforward and efficient method, suitable for moderate to large scale synthesis.
Sulfonation-based methods provide access to sulfoacetic acid intermediates that can be further converted but may involve more complex reaction conditions and potential oxidation side reactions.
Multistep protocols involving imidazoline intermediates allow for functionalization versatility but require careful control of reaction conditions and purification steps.
Green chemistry approaches represent promising future directions to improve sustainability and reduce environmental impact.
For researchers aiming to prepare this compound, the choice of method should consider available starting materials, desired scale, and environmental factors. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify the adamantyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions on the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridines depending on the reagents used.
Reduction: Reduced forms of the adamantyl group or modified pyridine rings.
Scientific Research Applications
2-(1-Adamantylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylsulfanyl)pyridine involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, while the pyridine ring can interact with various enzymes and receptors. The sulfur atom can form bonds with metal ions, making the compound useful in coordination chemistry .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations
- Role of Pyridine Nitrogen: The presence of the pyridine nitrogen in this compound significantly enhances TNF-α stimulatory activity compared to its benzene counterpart, (1-adamantylsulfanyl)-2-methylbenzene.
- Substituent Electronic Effects : Bromo and methyl substituents at the ortho position of the pyridine ring demonstrate that electronic effects (e.g., electron-withdrawing vs. donating) dominate over steric hindrance in modulating biological activity .
- Conformational Flexibility: Carboxamido analogues (e.g., Nadamantylcarboxamido-pyridine) exhibit reduced activity due to intramolecular H-bonding, which restricts conformational freedom. In contrast, the sulfanyl and amino analogues retain moderate flexibility, correlating with higher efficacy .
Functional Analogues in Drug Design
Adamantyl-based compounds with sulfur or oxygen linkers (e.g., sulfinyl, sulfonyl, ether) show distinct pharmacological profiles:
- Sulfinyl/Sulfonyl Derivatives : Compounds like 1-(Adamantan-1-yl)-2-(pyridine-4-sulfinyl)ethan-1-one (Compound 19) and its sulfonyl counterpart (Compound 20) exhibit altered electronic properties due to sulfur oxidation states, impacting receptor binding kinetics .
- Ether-Linked Analogues : 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one (Compound 26) demonstrates reduced metabolic stability compared to sulfanyl derivatives, likely due to ether bond susceptibility to enzymatic cleavage .
Biological Activity
2-(1-Adamantylsulfanyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The adamantane moiety, known for its rigid structure and unique properties, combined with a pyridine ring, offers a versatile scaffold for the development of pharmacologically active agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on specific enzymes and receptors. Notably, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders such as obesity and type 2 diabetes.
Inhibition of 11β-HSD1
A series of studies have demonstrated that derivatives of adamantyl-pyridine compounds exhibit selective inhibition against human 11β-HSD1. The most potent inhibitors identified have IC values in the low nanomolar range, indicating strong efficacy in modulating glucocorticoid metabolism.
| Compound | IC (nM) | Selectivity |
|---|---|---|
| Compound A | 5.0 | High |
| Compound B | 10.0 | Moderate |
| Compound C | 20.0 | Low |
These compounds were tested in HEK293 cell lines stably transfected with the HSD11B1 gene, confirming their role as selective inhibitors without significant activity against other isoforms like 11β-HSD2 or 17β-HSD1 .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of the enzyme 11β-HSD1, which converts inactive cortisone into active cortisol. By inhibiting this enzyme, the compound can potentially lower cortisol levels in tissues, thereby mitigating the effects associated with excessive glucocorticoids, such as insulin resistance and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study 1 : A clinical trial involving a related adamantyl derivative demonstrated significant improvements in insulin sensitivity and reductions in fasting plasma glucose levels among patients with type 2 diabetes who were resistant to metformin treatment .
- Case Study 2 : Another study reported that treatment with adamantyl-pyridine derivatives led to decreased triglyceride levels in patients with hyperlipidemia, showcasing their potential for managing metabolic syndrome .
Structure-Activity Relationship (SAR)
Research into the SAR of adamantyl-pyridine derivatives has revealed important insights into how modifications to the molecular structure can influence biological activity. Key findings include:
- Substitution Patterns : The position and nature of substituents on the pyridine ring significantly affect inhibitory potency. For example, compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against 11β-HSD1.
- Linker Variations : The type of linker connecting the adamantane moiety to the pyridine ring (e.g., sulfoxide vs. sulfone) also impacts pharmacokinetic properties and selectivity for target enzymes .
Q & A
Q. What are the optimal synthetic routes for 2-(1-Adamantylsulfanyl)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves Pd-catalyzed cross-coupling reactions. For example, a mixture of 1-adamantanethiol and 2-halopyridine derivatives (e.g., 2-bromopyridine) reacts under catalysis by PdCl₂(PPh₃)₂ and CuI in triethylamine. Key parameters include:
- Catalyst loading : 1–2 mol% PdCl₂(PPh₃)₂ and 1 mol% CuI.
- Solvent : Triethylamine or toluene at room temperature.
- Purification : Column chromatography (hexane/EtOAc gradients) yields pure products (71–85% yields) .
- Optimization : Adjusting stoichiometry (1:1.2 ratio of adamantanethiol to halopyridine) and reaction time (18–24 hours) improves yield. Monitor progress via TLC or LC-MS .
Q. How should researchers characterize the structural and electronic properties of this compound derivatives?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign adamantyl (δ ~1.6–2.2 ppm) and pyridine protons (δ ~7.0–8.5 ppm). Sulfanyl groups (C–S) appear at ~40–50 ppm in ¹³C NMR .
- LC-MS/HPLC : Confirm molecular ion peaks ([M+H]⁺) and purity (>95%).
- X-ray Crystallography : Resolve steric effects of the adamantyl group (if crystals are obtainable) .
Q. What are the key reactivity patterns of this compound in substitution or addition reactions?
- Sulfanyl Group Reactivity : The adamantyl-sulfanyl moiety is electron-donating, stabilizing intermediates in electrophilic aromatic substitution.
- Functionalization : The pyridine ring undergoes regioselective nitration (para to sulfanyl) or halogenation. For example, bromination at the 4-position occurs in 80% yield using Br₂/FeCl₃ .
Advanced Research Questions
Q. What catalytic mechanisms are involved in the synthesis of adamantyl-containing pyridine derivatives?
- Pd-Catalyzed Cross-Coupling : The mechanism proceeds via oxidative addition of 2-bromopyridine to Pd(0), followed by transmetallation with adamantanethiolate. Reductive elimination yields the product .
- Role of CuI : Copper iodide facilitates thiolate coordination, enhancing reaction efficiency .
Q. How can computational methods predict the reactivity and binding affinity of this compound in biological systems?
- DFT Calculations : Model the HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the adamantyl group increases steric bulk, reducing binding to flat enzyme pockets.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Compare binding scores with experimental IC₅₀ values .
Q. How can researchers address discrepancies in biological activity data for adamantyl-sulfanyl pyridines?
- Data Validation : Replicate assays under standardized conditions (e.g., MIC tests for antimicrobial activity).
- Structural Confounds : Check for impurities (via HPLC) or stereochemical variations (e.g., sulfoxide/sulfone byproducts) that may skew results .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for adamantyl-sulfanyl pyridines?
- Variable Substituents : Synthesize derivatives with modified pyridine rings (e.g., 3-Cl, 5-CF₃) or adamantyl substituents.
- Assay Selection : Use target-specific assays (e.g., kinase inhibition, antimicrobial susceptibility). For example, bulky adamantyl groups may enhance membrane permeability but reduce solubility .
Q. How do steric effects from the adamantyl group influence the compound’s coordination chemistry in metal complexes?
- Ligand Design : The adamantyl group restricts ligand flexibility, favoring monodentate coordination. For example, Cd(II) complexes with pyridine derivatives show distorted geometries in crystallographic studies .
Methodological Best Practices
Q. What protocols ensure safe handling of this compound in the laboratory?
Q. How should researchers document and report synthetic procedures for reproducibility?
- Detailed Records : Include catalyst loadings, solvent volumes, and purification gradients.
- Data Sharing : Deposit crystallographic data in repositories like CCDC (e.g., CCDC 2129140) for public access .
Tables
Q. Table 1. Key Synthetic Parameters for this compound Derivatives
| Parameter | Optimal Value | Reference |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (1 mol%) | |
| Reaction Time | 18–24 hours | |
| Solvent | Triethylamine | |
| Yield Range | 71–85% | |
| Purification | Hexane/EtOAc (3:2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
